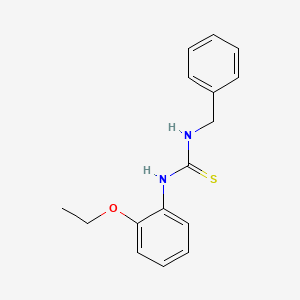

![molecular formula C12H19N2O3P B5572700 (4-morpholinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5572700.png)

(4-morpholinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This chemical compound falls within a class of pyridine aminophosphinic acids, notable for their synthesis through reactions involving pyridylmethylimines and ethyl phenylphosphinate, among other methods. These compounds, including the 2-pyridyl and 4-pyridyl derivatives, demonstrate interesting chemical behaviors, such as cleavage in acidic solutions to yield N-(pyridylmethyl)benzylamines and phenylphosphonic or diphenylphosphinic acid, respectively (Boduszek, 2003).

Synthesis Analysis

Pyridine aminophosphinic acids are synthesized via the reaction of N-(benzyl)-pyridylmethylimines with ethyl phenylphosphinate, in the presence of bromotrimethylsilane. The synthesis process reveals the compound's potential for yielding pyridine aminophosphine oxides upon treatment with diphenylphosphine oxide, showcasing the compound's versatile reactivity and functional group transformations (Boduszek et al., 2006).

Molecular Structure Analysis

The molecular structure of closely related compounds, such as ethyl 4-(4-fluorophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylates, has been elucidated using crystallographic methods. These studies reveal that the morpholine and piperidine rings adopt distorted chair configurations, offering insights into the spatial arrangement and potential reactivity of the phosphinic acid derivatives (Shalaby et al., 2014).

Wissenschaftliche Forschungsanwendungen

Catalysis Applications

The use of phosphinic acid derivatives in catalysis has been demonstrated, particularly in the context of nickel complexes with new bidentate P,N phosphinitooxazoline and -pyridine ligands. These complexes have shown application for the catalytic oligomerization of ethylene, indicating the importance of phosphinic acid ligands in enhancing catalytic activities. The study by Speiser et al. (2004) detailed the preparation of several phosphinitopyridine ligands and their corresponding nickel(II) complexes, which were evaluated for their effectiveness in the oligomerization of ethylene. This research highlights the potential of such compounds in industrial catalysis, particularly in polymer production (Speiser, Braunstein, Saussine, & Welter, 2004).

Material Science

In material science, derivatives of (4-morpholinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid have been used in the depolymerization of cellulose in water, showcasing their utility in renewable material processing. Levi et al. (2016) demonstrated the use of phenylboronic acid derivatives, with hydrophilic tethers, to hydrolytically dissolve cellulose at nearly neutral pH values. This process effectively depolymerized cellulose into water-soluble oligosaccharides, highlighting the role of such compounds in environmental chemistry and materials processing (Levi, Khenkin, Hailegnaw, & Neumann, 2016).

Pharmaceutical Chemistry

In the pharmaceutical domain, phosphinic acids have shown potential as GABA(B) receptor antagonists. A study by Ong et al. (1998) evaluated the pharmacological properties of morpholin-2-yl-phosphinic acids on GABA(B) receptors. These compounds demonstrated potent antagonist activities, suggesting their potential application in the development of therapeutics for neurological disorders (Ong, Kerr, Bittiger, Waldmeier, Baumann, Cooke, Mickel, & Froestl, 1998).

Eigenschaften

IUPAC Name |

morpholin-4-ylmethyl(2-pyridin-2-ylethyl)phosphinic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N2O3P/c15-18(16,11-14-6-8-17-9-7-14)10-4-12-3-1-2-5-13-12/h1-3,5H,4,6-11H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWVVTCJUTWCLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CP(=O)(CCC2=CC=CC=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N2O3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Morpholin-4-ylmethyl)[2-(pyridin-2-yl)ethyl]phosphinic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[3-(2-aminoethyl)benzyl]-1,4-oxazepan-6-yl}methanol dihydrochloride](/img/structure/B5572618.png)

![2-methyl-3-[(4-methylbenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5572642.png)

![6-(2,3-dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5572648.png)

![1-[4-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5572655.png)

![N-isopropyl-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5572657.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methoxybenzamide](/img/structure/B5572659.png)

![N-[(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydro-3(2H)-pyridinylidene)methyl]acetamide](/img/structure/B5572666.png)

![3-{[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5572703.png)

![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572711.png)

![4-methyl-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5572713.png)

![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B5572719.png)